molecular formula C10H18LiNO5 B13501507 lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate

lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate

Cat. No.: B13501507
M. Wt: 239.2 g/mol
InChI Key: VPQYBSIWYVCVPT-JWOPXBRZSA-M
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Description

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is a complex organic compound that features a lithium ion coordinated to a modified amino acid derivative This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl group on a butanoate backbone

Properties

Molecular Formula

C10H18LiNO5

Molecular Weight

239.2 g/mol

IUPAC Name

lithium;(2S)-4-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H19NO5.Li/c1-6(5-12)7(8(13)14)11-9(15)16-10(2,3)4;/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14);/q;+1/p-1/t6?,7-;/m0./s1

InChI Key

VPQYBSIWYVCVPT-JWOPXBRZSA-M

Isomeric SMILES

[Li+].CC(CO)[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

[Li+].CC(CO)C(C(=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • IUPAC Name: Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate
  • Molecular Formula: C10H19LiNO5
  • Structural Features:
    • A Boc-protected amino group at the 2-position
    • A hydroxy group at the 4-position
    • A methyl substituent at the 3-position
    • Carboxylate coordinated with lithium ion

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
  • Introduction or preservation of the hydroxy and methyl substituents on the butanoate backbone.
  • Conversion of the carboxylic acid moiety to its lithium salt form, typically via reaction with lithium hydroxide.

Detailed Preparation Protocols

Boc Protection of the Amino Acid Precursor
  • Starting from the corresponding amino acid or ester, the amino group is protected using di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as tetrahydrofuran (THF) or methanol.
  • Reaction conditions typically involve stirring at room temperature or mild heating.
  • The Boc protection ensures stability of the amino group during hydrolysis and salt formation steps.
Hydrolysis and Lithium Salt Formation
  • The Boc-protected amino acid ester is subjected to hydrolysis using lithium hydroxide monohydrate (LiOH·H2O) in a mixture of solvents such as THF, methanol, and water.
  • Typical conditions:
    • Temperature: ambient to 45–50°C
    • Time: overnight to 18 hours, sometimes extended with additional LiOH to ensure complete conversion
  • After completion, the reaction mixture is acidified to pH ~3–4 using hydrochloric acid (HCl).
  • The lithium salt is isolated by extraction and purification, often yielding a white solid product with high purity (~87% yield reported in similar Boc-protected amino acid lithium salts).
Purification and Characterization
  • The crude product is purified by extraction with ethyl acetate and washing with brine.
  • Drying agents such as magnesium sulfate (MgSO4) are used before filtration and solvent evaporation.
  • Final purification may involve recrystallization or chromatography if necessary.
  • Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

Representative Reaction Scheme

Step Reagents and Conditions Outcome Yield (%)
Boc Protection Boc2O, THF/MeOH, RT, 2–4 h Boc-protected amino acid ester >90% (typical)
Hydrolysis & Salt Formation LiOH·H2O, THF/MeOH/H2O, 45°C, 18 h; acidify to pH 3–4 with HCl Lithium salt of Boc-protected amino acid ~87%
Purification Extraction with EtOAc, drying (MgSO4), evaporation Pure lithium salt product -

Analysis of Preparation Methods

Advantages

  • The use of lithium hydroxide allows direct formation of the lithium salt without requiring additional ion exchange steps.
  • Boc protection is a well-established method providing excellent amino group stability.
  • Mild reaction conditions preserve stereochemistry and sensitive functional groups (hydroxy and methyl).

Challenges

  • Complete hydrolysis requires careful monitoring and sometimes additional LiOH to drive the reaction to completion.
  • Acidification step must be controlled to avoid decomposition or side reactions.
  • Purification can be complicated by the presence of lithium salts and residual solvents.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Scientific Research Applications

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is unique due to its combination of a lithium ion with a Boc-protected amino acid derivative

Biological Activity

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate, a lithium salt derivative, has garnered attention due to its significant biological activities, particularly in neurobiology and cellular signaling pathways. This article delves into its biological mechanisms, effects on various cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H23LiN2O5
  • Molecular Weight : 273.329 g/mol
  • CAS Number : 368866-33-5
  • Purity : ≥ 97%

This compound is characterized by a tert-butoxycarbonyl group which enhances its stability and solubility in biological systems.

Lithium's biological activity primarily involves its interaction with various signaling pathways, notably through the inhibition of glycogen synthase kinase 3 beta (GSK3B). This kinase plays a critical role in numerous cellular processes including:

  • Cell Growth and Differentiation : Lithium's inhibition of GSK3B affects the phosphorylation status of various substrates involved in cell cycle regulation and apoptosis .
  • Neuroprotection : Lithium has been shown to exert protective effects on neurons, potentially through modulation of neurotrophic factors and reduction of oxidative stress .
  • Gene Expression Modulation : Lithium treatment alters gene expression patterns significantly, influencing pathways related to mood regulation and neurodevelopment .

Neurobiological Impact

Lithium is widely recognized for its mood-stabilizing properties, particularly in the treatment of bipolar disorder. Its effects include:

  • Mood Stabilization : By modulating neurotransmitter systems and enhancing neuroplasticity, lithium helps stabilize mood swings .
  • Neurogenesis : Studies suggest that lithium promotes the generation of new neurons in the hippocampus, a process crucial for learning and memory .

Cellular Signaling Pathways

Lithium influences various signaling pathways beyond GSK3B inhibition:

  • Inhibition of Phosphatases : Lithium increases the phosphorylation of proteins by inhibiting certain phosphatases, thereby enhancing signaling cascades critical for cell survival .
  • Calcium Signaling : Lithium affects calcium ion dynamics within cells, which is essential for neurotransmitter release and muscle contraction .

Case Studies and Research Findings

Several studies have explored the biological activity of lithium derivatives:

  • GSK3 Inhibition Study :
    • Researchers demonstrated that lithium effectively inhibits GSK3B activity in vitro at concentrations around 1 mM, leading to altered cellular responses in neuronal cultures .
  • Neuroprotective Effects :
    • A study involving animal models showed that lithium administration reduced neuronal loss following ischemic injury, suggesting potential therapeutic applications in stroke management .
  • Gene Expression Analysis :
    • Microarray studies indicated that lithium treatment significantly alters the expression of genes associated with synaptic plasticity and neuroinflammation, providing insights into its broader effects on brain function .

Summary Table of Biological Activities

Biological ActivityMechanismReference
GSK3B InhibitionCompetes with magnesium for binding sites
Mood StabilizationModulates neurotransmitter systems
NeuroprotectionReduces oxidative stress
Gene Expression ModulationAlters transcription factor activity
Promotion of NeurogenesisEnhances hippocampal neurogenesis

Q & A

Basic: What synthetic protocols are recommended for the preparation of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate with high enantiomeric excess?

Methodological Answer:
The synthesis involves sequential Boc protection and lithium salt formation:

Boc Protection: React the amino acid precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base (1:1.2 molar ratio) at 0–25°C for 4–6 hours .

Lithium Salt Formation: Treat the Boc-protected intermediate with lithium hydroxide (LiOH) in a water/THF mixture (1:1 v/v) at 0°C. Monitor pH to ensure complete deprotonation.

Purification: Isolate the product via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallize from methanol/diethyl ether to achieve >95% purity .
Critical Parameters:

  • Anhydrous conditions prevent hydrolysis of the Boc group.
  • Temperature control minimizes racemization at the chiral center .

Basic: Which analytical techniques are essential for confirming the stereochemical configuration and purity of this compound?

Methodological Answer:

NMR Spectroscopy:

  • ¹H NMR: Confirm Boc group integrity (δ 1.4 ppm, tert-butyl protons) and stereochemistry (coupling constants, e.g., J = 6.8 Hz for adjacent chiral protons) .
  • ¹³C NMR: Identify carbonyl signals (δ 155–160 ppm for Boc carbamate).

HPLC with Chiral Columns:

  • Use a Chiralpak® AD-H column (hexane/isopropanol, 85:15) to verify enantiomeric excess (>99% ee) .

Specific Rotation:

  • Measure [α]²⁵D in methanol (e.g., +23°) to corroborate optical purity .

Basic: What are the critical storage and handling precautions for this lithium salt to prevent degradation?

Methodological Answer:

  • Storage: Keep at 2–8°C under argon in amber glass vials with desiccant (e.g., silica gel).
  • Handling:
    • Use nitrile gloves, safety goggles, and a fume hood due to acute oral toxicity (H302) and skin irritation (H315) risks .
    • Avoid exposure to acids (e.g., TFA) to prevent premature Boc deprotection .

Advanced: How can competing N-terminal vs. side-chain reactivity be controlled during solid-phase peptide synthesis using this Boc-protected building block?

Methodological Answer:

Orthogonal Protection:

  • Use acid-labile Boc for N-terminal protection (removed with 50% TFA/DCM).
  • Employ base-stable groups (e.g., Alloc) for side-chain protection .

Coupling Optimization:

  • Activate with HOBt/EDC in DMF at 0°C for 1 hour.
  • Monitor coupling efficiency via Kaiser test (ninhydrin) .

Advanced: What experimental evidence explains discrepancies in reported catalytic activity of enzyme complexes incorporating this lithium salt?

Methodological Answer:
Contradictions arise from:

Lithium Counterion Effects:

  • Varying Li⁺ concentrations alter enzyme kinetics (e.g., IC50 ± 15% across studies). Use ion-exchange chromatography to standardize salt content .

Residual TFA in Assays:

  • Residual acid from Boc deprotection shifts pH. Neutralize with 0.1 M Tris buffer (pH 7.4) before activity measurements .

Advanced: What mechanistic studies validate the chemoselective functionalization of the 4-hydroxy group without Boc cleavage?

Methodological Answer:

Silyl Protection:

  • React with TBDMS-Cl (1.2 eq) and imidazole (2 eq) in DCM at 25°C for 2 hours.
  • Confirm selectivity via TLC (Rf 0.8 for silylated product vs. Rf 0.3 for Boc-deprotected byproducts) .

Mitsunobu Reaction:

  • Convert the protected hydroxyl to an ether using DIAD/PPh₃. Boc remains intact (¹H NMR validation) .

Advanced: How do quantum mechanical calculations inform the conformational stability of this lithium salt in different solvent environments?

Methodological Answer:

DFT Calculations (B3LYP/6-31G):*

  • Lithium coordinates tetrahedrally with two carboxylate oxygens and two THF molecules (bond lengths: 1.95–2.10 Å).

Solvation Effects:

  • Higher solvation free energy in acetonitrile (ΔΔG = 3.2 kcal/mol vs. DMF) explains crystallization in polar aprotic solvents .

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